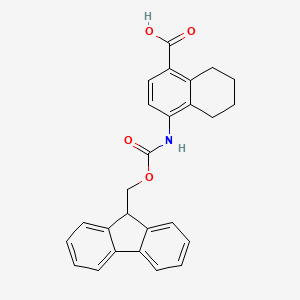

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

説明

This compound, often used in peptide synthesis, features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a tetrahydronaphthalene backbone. The compound’s structure combines aromatic and aliphatic moieties, enabling both solubility in organic solvents and reactivity in coupling reactions.

特性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)22-13-14-24(21-12-6-5-11-20(21)22)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-4,7-10,13-14,23H,5-6,11-12,15H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYAXUWYBGDOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=CC(=C2C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS Number: 2243513-97-3) is a compound of interest due to its potential biological activities. Its complex structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H23NO4

- Molecular Weight : 413.5 g/mol

- Structure : The compound features a tetrahydronaphthalene core with an Fmoc group attached to an amino acid moiety.

Antibacterial Activity

Research has shown that compounds similar to 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid exhibit significant antibacterial properties. For instance, derivatives of tetrahydronaphthalene have been evaluated for their effectiveness against various bacterial strains. In particular, studies have indicated that modifications in the structure can enhance antibacterial potency against Gram-negative bacteria such as Escherichia coli .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the Fmoc group may play a crucial role in mediating interactions with bacterial cell membranes or intracellular targets. This interaction could potentially disrupt cellular processes or lead to apoptosis in bacterial cells.

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of tetrahydronaphthalene-based compounds and assessed their antibacterial activity in vivo. Among these derivatives, specific compounds demonstrated protective effects in mice infected with E. coli, suggesting a pro-drug mechanism where the active form is generated post-administration .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of related compounds. It was found that modifications at various positions on the naphthalene ring significantly influenced both antibacterial activity and cytotoxicity. The study highlighted the importance of the Fmoc group in enhancing solubility and bioavailability .

Data Table: Summary of Biological Activities

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with the target molecule but differ in functional groups or substitution patterns:

a) 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,3,4-tetrahydro-naphthalene-1-carboxylic Acid (CAS: 898404-95-0)

- Key Difference : The Fmoc group is attached at the 1-position of the tetrahydronaphthalene ring instead of the 4-position.

- Impact : Altered steric and electronic environments may affect coupling efficiency in SPPS and solubility profiles .

b) 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid (CAS: 4242-18-6)

- Key Difference: Lacks the Fmoc-protected amino group.

- Molecular Formula : C₁₁H₁₂O₂; Molecular Weight : 176.21 g/mol.

- Application : Serves as an impurity reference material in antiemetic drugs (e.g., serotonin antagonists) .

c) N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

- Key Difference: Contains a carboxamide group linked to an aminoethyl side chain.

- Application: Potential use in drug design for central nervous system (CNS) targets due to its amine functionality .

d) 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

Molecular and Analytical Data

Note: The target compound’s CAS number is ambiguously referenced in the evidence. lists "CAS: 413.48," which may refer to molecular weight, while identifies a positional isomer (CAS: 898404-95-0).

Stability and Analytical Considerations

- Sterility and pH : Compounds like 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid meet pharmacopeial sterility and pH requirements, critical for pharmaceutical formulations .

- Mass Spectrometry: Derivatives such as "(4-CHLORO-PHENYL)-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-ACETIC ACID" (Exact Mass: 407.0973) highlight the utility of high-resolution mass spectrometry in distinguishing structurally similar Fmoc-protected analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。